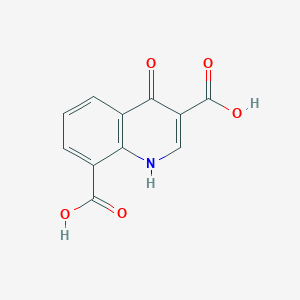

4-Hydroxyquinoline-3,8-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

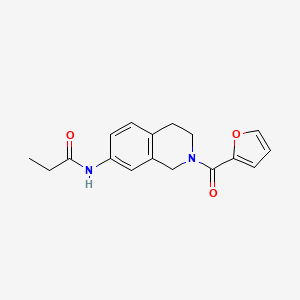

4-Hydroxyquinoline-3,8-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two carboxylic acid groups at positions 3 and 8, and a hydroxyl group at position 4 on the quinoline ring

Wissenschaftliche Forschungsanwendungen

4-Hydroxyquinoline-3,8-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, anticancer, and antifungal properties . Additionally, it has applications in the development of metal complexes for use in light-emitting devices and other industrial applications .

Safety and Hazards

4-Hydroxyquinoline-3,8-dicarboxylic acid is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction. It also causes serious eye damage and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

Quinoline derivatives have been reported to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline moiety have been reported to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Pharmacokinetics

The structural diversity of synthesized quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .

Result of Action

Some quinoline derivatives have been reported to exhibit significant inhibitory activities against viruses .

Action Environment

The synthesis of quinoline derivatives has been reported to tackle the drawbacks of the syntheses and side effects on the environment .

Biochemische Analyse

Biochemical Properties

It is known that hydroxyquinoline derivatives exhibit a wide range of biological activities, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative.

Cellular Effects

Related compounds have been shown to inhibit certain dehydrogenase enzymes and affect the respiration of Ehrlich ascites tumor cells

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3,8-dicarboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and provides high yields of the desired product. Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . This reaction can also be carried out under solvent-free conditions using a combination of iodine and silica gel .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green and sustainable chemical processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative reaction methods such as microwave-assisted synthesis and ultrasound-promoted synthesis . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyquinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid groups on the quinoline ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, sodium pyruvate, and various catalysts such as montmorillonite K-10 and nano ZnO . These reactions are typically carried out under mild conditions, such as room temperature or under microwave irradiation, to ensure high yields and selectivity.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinoline-2,4-dicarboxylic acid, while substitution reactions can result in the formation of various polysubstituted quinoline derivatives .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyquinoline-3,8-dicarboxylic acid can be compared to other quinoline derivatives, such as 8-hydroxyquinoline and quinoline-8-thiol . While these compounds share a similar quinoline core structure, they differ in the position and type of functional groups attached to the ring. These differences can result in variations in their biological activities and applications. For example, 8-hydroxyquinoline is known for its metal-chelating properties and is used in the development of metal complexes for various applications .

Eigenschaften

IUPAC Name |

4-oxo-1H-quinoline-3,8-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLVBIBWUBXXRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2470336.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)

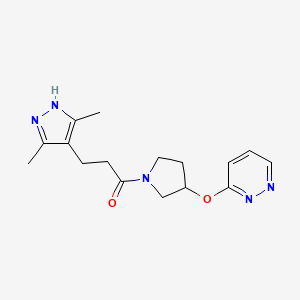

![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)

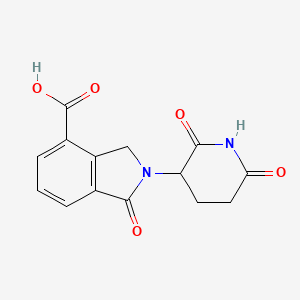

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)

![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)

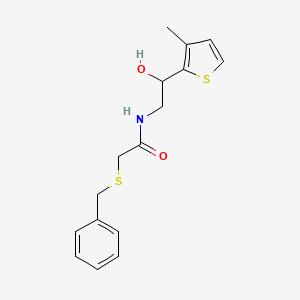

![3-[(3,4-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2470345.png)